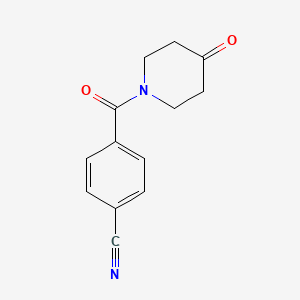

4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-oxopiperidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWMUOQEPSDMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593149 | |

| Record name | 4-(4-Oxopiperidine-1-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268730-72-9 | |

| Record name | 4-(4-Oxopiperidine-1-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex, biologically active compounds. Among these, 4-(4-Oxopiperidine-1-carbonyl)benzonitrile has emerged as a particularly valuable intermediate. Its structure thoughtfully combines a reactive benzonitrile moiety with a piperidone core, a common scaffold in pharmaceuticals, making it a powerful tool for constructing novel therapeutic agents. This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, and its critical role in the synthesis of targeted therapies, serving as an essential resource for researchers and professionals in drug development.

Core Properties and Specifications

This compound is a bifunctional molecule that serves as a key precursor in multi-step organic syntheses.[1][2] Its stability and compatibility with various reaction conditions allow for diverse applications in medicinal chemistry.[1][2] The compound's carbonyl and nitrile functional groups are key to its reactivity, enabling its role as an intermediate in creating a wide array of bioactive molecules.[1][2]

A precise understanding of its fundamental properties is the starting point for any successful application. The following table summarizes its key physicochemical data.

| Property | Value | Source(s) |

| CAS Number | 268730-72-9 | [1][2][] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2][] |

| Molecular Weight | 228.25 g/mol | [1][2][] |

| Synonyms | 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile | [1] |

| MDL Number | MFCD04115031 | [1][2] |

| PubChem ID | 18365057 | [1][2] |

| Storage Conditions | Store at 0-8°C | [1][2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via an amide coupling reaction between 4-cyanobenzoyl chloride and 4-piperidone hydrochloride. This method is efficient and scalable, making it suitable for both laboratory and industrial applications.

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

4-Piperidone hydrochloride monohydrate

-

4-Cyanobenzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 4-piperidone hydrochloride monohydrate (1.0 eq) in dichloromethane (DCM).

-

Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (TEA) (2.2 eq) dropwise. The TEA serves a dual purpose: it deprotonates the piperidone hydrochloride to yield the free amine and also acts as a scavenger for the HCl generated during the subsequent acylation. Maintaining a low temperature is critical to control the exothermicity of this acid-base reaction.

-

Acylation: Dissolve 4-cyanobenzoyl chloride (1.05 eq) in DCM in a separate flask. Add this solution dropwise to the reaction mixture at 0°C. The nucleophilic secondary amine of the 4-piperidone attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to form the amide bond and release a chloride ion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining HCl or unreacted acyl chloride) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Workflow for Synthesis and Purification

The following diagram outlines the logical flow of the synthesis protocol, from starting materials to the final, purified compound.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for pharmaceuticals.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the benzonitrile group can participate in further chemical transformations or act as a key pharmacophoric element.[4]

Case Study: Intermediate in the Synthesis of JAK Inhibitors

A prominent application of this compound is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[5][6] Tofacitinib is an FDA-approved drug for the treatment of rheumatoid arthritis and other autoimmune diseases.[5][7] The synthesis of Tofacitinib involves the construction of a complex piperidine core, which is then coupled with a pyrrolo[2,3-d]pyrimidine moiety.[5][8][9] While this compound is not directly the final precursor, its structural motifs are representative of the types of intermediates required. The 4-oxopiperidine core is particularly useful for introducing further diversity and functionality at the 4-position, for example, through reductive amination.[5][10]

The general synthetic strategy highlights the importance of piperidone-containing building blocks in assembling the final drug molecule.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the benzonitrile ring and the aliphatic protons of the piperidone ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Will display distinct resonances for the carbonyl carbons (amide and ketone), the nitrile carbon, and the carbons of the aromatic and aliphatic rings.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ corresponding to a mass of approximately 229.25 m/z.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O (ketone and amide) and C≡N (nitrile) functional groups.

-

High-Performance Liquid Chromatography (HPLC): Is used to determine the purity of the final compound, ideally showing a single major peak.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in the field of drug discovery. Its well-defined structure, predictable reactivity, and straightforward synthesis make it a highly valuable intermediate.[1][2] For researchers and drug development professionals, a thorough understanding of this building block's properties and synthesis provides a reliable starting point for the development of novel therapeutics, particularly in areas targeting complex signaling pathways where piperidine-based scaffolds are known to be effective.

References

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

-

4-(4-Methylphenoxy)benzonitrile. PubChem, National Institutes of Health. [Link]

- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Benzyl 4-oxopiperidine-1-carboxylate. PubChem, National Institutes of Health. [Link]

-

2-(4-aminopiperidine-1-carbonyl)benzonitrile hydrochloride 1286273-96-8 wiki. Molbase. [Link]

- Preparation method of tofacitinib impurity.

-

Tofacitinib synthesis. NOVA School of Science and Technology. [Link]

-

An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central, National Institutes of Health. [Link]

-

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubMed Central, National Institutes of Health. [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

-

Patent Application Publication No.: US 2016/0122354 A1. Google Patents. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.unl.pt [research.unl.pt]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN111471045A - Preparation method of tofacitinib impurity - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Oxopiperidine-1-carbonyl)benzonitrile is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a 4-oxopiperidine moiety linked to a benzonitrile group via an amide bond, presents a unique scaffold for the synthesis of a wide array of biologically active compounds. The piperidine ring is a common motif in many pharmaceuticals, often contributing to desirable pharmacokinetic properties, while the benzonitrile group can participate in various chemical transformations and interactions with biological targets.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its behavior and handling, and detailing an experimental protocol for the determination of its aqueous solubility—a critical parameter in the drug development process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety as a potential therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 228.25 g/mol | [1][2] |

| CAS Number | 268730-72-9 | [1][2] |

| Predicted Melting Point | 135-145 °C | Predicted |

| Predicted Boiling Point | 465.5 ± 45.0 °C | Predicted |

| Predicted Aqueous Solubility (logS) | -2.5 to -3.5 | Predicted |

| Predicted pKa (most acidic) | ~14.5 (α-proton to ketone) | Predicted |

| Predicted pKa (most basic) | ~ -3.0 (amide nitrogen) | Predicted |

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of a compound's identity. Below are the predicted spectral characteristics for this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the 4-oxopiperidine ring.

-

Aromatic Protons (Benzonitrile): Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the ortho and meta protons to the carbonyl group.

-

Piperidine Protons: Two triplets in the range of δ 2.5-4.0 ppm, corresponding to the methylene groups adjacent to the nitrogen and the carbonyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (Amide): A signal in the range of δ 165-175 ppm.

-

Carbonyl Carbon (Ketone): A signal around δ 205-215 ppm.

-

Nitrile Carbon: A signal in the range of δ 115-125 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-140 ppm.

-

Piperidine Carbons: Signals in the range of δ 30-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp band around 1650-1680 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp band around 1710-1730 cm⁻¹.

-

C-N Stretch (Amide): A band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.

Aqueous Solubility and Its Importance in Drug Discovery

Aqueous solubility is a critical determinant of a drug candidate's success. Poor solubility can lead to low bioavailability, making it difficult for the compound to reach its target in the body at a therapeutic concentration. Therefore, assessing solubility early in the drug discovery process is essential.

The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility. However, for higher throughput screening in early discovery phases, the kinetic solubility assay is often employed. This method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer to determine the concentration at which it precipitates.

Experimental Protocol: Kinetic Aqueous Solubility Assay

This protocol outlines a detailed, step-by-step methodology for determining the kinetic aqueous solubility of this compound.

1. Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Microplate reader

-

Automated liquid handler (optional, for high-throughput)

-

Thermomixer or plate shaker

-

Centrifuge with a microplate rotor

2. Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the compound in DMSO to prepare a 10 mM stock solution. Ensure complete dissolution by vortexing or gentle warming.

-

-

Preparation of Calibration Standards:

-

Perform a serial dilution of the 10 mM stock solution with DMSO to prepare a set of calibration standards (e.g., 1000, 500, 250, 125, 62.5, 31.25, 0 µM).

-

-

Solubility Assay:

-

Add 198 µL of PBS (pH 7.4) to the wells of a 96-well microtiter plate.

-

Add 2 µL of the 10 mM stock solution of this compound to the PBS-containing wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

-

Seal the plate and incubate at room temperature for 2 hours with continuous shaking in a thermomixer. This allows the system to reach equilibrium.

-

-

Sample Analysis:

-

After incubation, centrifuge the plate at a high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate.

-

Carefully transfer 100 µL of the supernatant from each well to a new UV-transparent 96-well plate.

-

Measure the absorbance of the supernatant at a predetermined wavelength (λmax) using a microplate reader. The λmax for this compound should be determined experimentally by scanning a dilute solution of the compound.

-

Prepare a calibration curve by plotting the absorbance of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the supernatant of the experimental wells by interpolating their absorbance values on the calibration curve. This concentration represents the kinetic aqueous solubility.

-

Causality Behind Experimental Choices:

-

DMSO as the Organic Solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, making it ideal for preparing high-concentration stock solutions.

-

PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing a more relevant measure of solubility for potential drug candidates.

-

1% Final DMSO Concentration: Keeping the DMSO concentration low is crucial as higher concentrations can significantly increase the apparent solubility of the compound, leading to an overestimation.

-

Incubation with Shaking: This step ensures that the system reaches equilibrium, allowing for the maximum amount of compound to dissolve under the given conditions.

-

Centrifugation: This is a critical step to separate the undissolved solid from the saturated solution, ensuring that only the dissolved compound is measured.

Experimental Workflow for Kinetic Aqueous Solubility Assay

Caption: Workflow for the kinetic aqueous solubility assay.

Chemical Stability and Reactivity

The stability of a pharmaceutical intermediate is paramount for ensuring consistent quality and predictable reaction outcomes. This compound is generally a stable compound under standard storage conditions (cool and dry).[1][2] However, its reactivity is dictated by the functional groups present:

-

Amide Bond: The amide linkage is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 4-cyanobenzoic acid and 4-piperidone.

-

Ketone: The ketone at the 4-position of the piperidine ring can undergo various carbonyl reactions, such as reduction to a hydroxyl group or reductive amination.

-

Nitrile Group: The nitrile group is relatively inert but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine.

Understanding these potential reactions is crucial for designing synthetic routes and for assessing the compound's compatibility with other reagents and conditions.

Impact of Physicochemical Properties on Drug Development

Caption: Relationship between key physical properties and their impact on drug development.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a synthetically versatile platform for the development of novel therapeutic agents. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective utilization. The provided experimental protocol for determining aqueous solubility serves as a practical tool for researchers to assess this critical parameter. By leveraging this knowledge, scientists can make more informed decisions in the design and optimization of new drug candidates, ultimately accelerating the path to new medicines.

References

-

4-(4-oxo-pipéridine-1-carbonyl)benzonitrile - Chem-Impex. (n.d.). Retrieved January 18, 2026, from [Link]

-

4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile | Tetrahedron. (n.d.). Retrieved January 18, 2026, from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

-

ChemAxon Calculators & Predictors. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile (CAS 268730-72-9), a key intermediate in pharmaceutical development.[1] While comprehensive, peer-reviewed spectral data for this specific compound is not widely available in public-domain literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive analysis. By examining the constituent functional groups and referencing data from analogous structures, we can construct a reliable spectroscopic profile essential for researchers in medicinal chemistry and organic synthesis.

The molecule, with a formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol , features a p-disubstituted benzonitrile ring linked via an amide bond to a 4-oxopiperidine moiety.[1][] This unique combination of a rigid aromatic system and a flexible, functionalized aliphatic ring dictates its characteristic spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile and amide groups and the ketone within the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~ 7.75 | Doublet | 2H | Ar-H (ortho to -CN) | The two protons ortho to the strongly deshielding nitrile group are expected to be the furthest downfield in the aromatic region. They appear as a doublet due to coupling with the protons ortho to the carbonyl group. |

| ~ 7.55 | Doublet | 2H | Ar-H (ortho to -C=O) | These protons are slightly upfield compared to their counterparts due to the less pronounced deshielding effect of the amide carbonyl relative to the nitrile. Coupling with the adjacent protons results in a doublet. |

| ~ 3.90 | Triplet | 2H | Piperidine-H (axial, adjacent to N) | The protons on the carbons adjacent to the amide nitrogen are deshielded. Due to conformational averaging, they may appear as a broad triplet. |

| ~ 3.70 | Triplet | 2H | Piperidine-H (equatorial, adjacent to N) | Similar to the axial protons, but potentially at a slightly different shift. Often, these four protons may overlap into a single broad signal. |

| ~ 2.60 | Triplet | 4H | Piperidine-H (adjacent to C=O) | The protons on the carbons adjacent to the piperidine's internal ketone are deshielded by the carbonyl group. They are expected to couple with the protons on the carbons adjacent to the nitrogen, appearing as a triplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton. The presence of quaternary carbons (amide carbonyl, nitrile, and the two ipso-carbons of the benzene ring) will be a key feature.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

| ~ 206.0 | Piperidine C =O | The ketonic carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~ 168.0 | Amide C =O | The amide carbonyl carbon is also deshielded, but typically appears upfield relative to a ketone. |

| ~ 141.0 | Ar-C (ipso, attached to C=O) | The quaternary carbon of the benzene ring attached to the amide carbonyl. |

| ~ 132.5 | Ar-C H (ortho to -CN) | Aromatic methine carbons. Data for similar benzonitriles support this region.[3] |

| ~ 129.0 | Ar-C H (ortho to -C=O) | Aromatic methine carbons. |

| ~ 118.0 | -C ≡N | The nitrile carbon is a characteristic quaternary signal in this region. |

| ~ 114.0 | Ar-C (ipso, attached to -CN) | The quaternary carbon of the benzene ring attached to the nitrile group. |

| ~ 45.0 | Piperidine-C H₂ (adjacent to N) | The two carbons adjacent to the nitrogen are shifted downfield due to the electronegativity of nitrogen. |

| ~ 40.0 | Piperidine-C H₂ (adjacent to C=O) | The two carbons adjacent to the internal ketone. |

Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-10 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

Apply a Fourier transform to the resulting Free Induction Decay (FID) and phase correct the spectrum.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds to ensure quantitative detection of quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the three carbonyl and nitrile groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale & Expert Insights |

| ~ 2230 | Strong, Sharp | C≡N Stretch | The nitrile stretch is a highly characteristic and easily identifiable sharp peak. The IR spectrum for benzonitrile confirms this region.[4] |

| ~ 1720 | Strong | C=O Stretch (Ketone) | The aliphatic ketone in the piperidine ring will show a strong absorption. This is typically at a higher frequency than an amide carbonyl. |

| ~ 1665 | Strong | C=O Stretch (Amide I Band) | The tertiary amide carbonyl stretch is a very strong and reliable indicator of this functional group. |

| ~ 1605, ~1500 | Medium | C=C Stretch (Aromatic) | These absorptions are characteristic of the benzene ring. |

| ~ 1350 | Medium | C-N Stretch (Amide) | The C-N stretch of the amide bond. |

| ~ 840 | Strong | C-H Bend (p-disubstituted) | This strong out-of-plane bending vibration is a hallmark of 1,4-disubstitution on a benzene ring. |

Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structural components.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization (EI) conditions, the molecule is expected to produce a clear molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key m/z Peaks in EI-MS

| m/z | Ion | Rationale & Expert Insights |

| 228 | [M]⁺ | The molecular ion peak, corresponding to the full molecular weight of C₁₃H₁₂N₂O₂. |

| 130 | [C₇H₄NCO]⁺ | A major fragment resulting from the cleavage of the amide C-N bond (alpha-cleavage), representing the benzoyl nitrile cation. |

| 102 | [C₇H₄N]⁺ | Loss of carbon monoxide from the m/z 130 fragment, yielding the cyanophenyl cation. |

| 98 | [C₅H₈NO]⁺ | The 4-oxopiperidine-1-carbonyl cation fragment resulting from cleavage of the amide C-N bond. |

| 70 | [C₄H₈N]⁺ | A potential fragment from the piperidine ring after rearrangement and loss of CO. |

| 55 | [C₃H₃O]⁺ | A common fragment from the cleavage of the piperidine ring. |

Workflow for Fragmentation Analysis

The logical flow of fragmentation can be visualized to understand the relationships between the observed ions.

Sources

A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile: A Key Intermediate in Modern Oncology

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of contemporary drug discovery, particularly in oncology, the efficient construction of complex molecular architectures is paramount. The selection of versatile, high-quality building blocks can dramatically accelerate the path from initial concept to a viable clinical candidate. 4-(4-Oxopiperidine-1-carbonyl)benzonitrile (CAS No. 268730-72-9) has emerged as a molecule of significant strategic importance, primarily recognized for its role as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2][3]

Niraparib is a targeted therapy approved for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer, and is investigated for breast and prostate cancers.[1][4][5] Its mechanism relies on inhibiting the DNA repair processes in cancer cells, particularly those with existing DNA repair deficiencies like BRCA mutations.[1] The piperidine moiety is a common structural motif in pharmaceuticals, often imparting favorable pharmacokinetic properties.[1] This guide provides an in-depth technical overview of this compound, designed for researchers and drug development professionals, offering insights into its properties, synthesis, and critical application.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a rigid benzonitrile group attached via a stable amide bond to a 4-oxopiperidine ring. This structure provides three key points for chemical elaboration: the ketone, the nitrile, and the aromatic ring, making it a valuable and versatile synthetic intermediate.[6][7]

Physicochemical and Structural Data

A summary of the core quantitative data for this compound is presented below. It is important to note that while the molecular formula and weight are definitively established, experimental physical properties such as melting point and solubility are not consistently reported in publicly available literature. Commercial suppliers typically provide the material as a solid with at least 95% purity.[]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [6][7][] |

| Molecular Weight | 228.25 g/mol | [6][7][] |

| CAS Number | 268730-72-9 | [6][7][] |

| IUPAC Name | This compound | |

| Synonyms | 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile | [6][7] |

| Appearance | White to off-white solid (typical) | |

| Purity | ≥ 95% (commercially available) | [] |

| Storage Conditions | 0-8°C, desiccated | [6][7] |

Synthesis Pathway: A Logical Approach

The most direct and industrially relevant synthesis of this compound involves the acylation of piperidin-4-one with 4-cyanobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction, which is robust and high-yielding. The causality behind this choice is clear: both starting materials are commercially available, and the reaction proceeds under mild conditions, making it scalable.

The workflow can be visualized as a straightforward coupling process:

Caption: Workflow for the synthesis of the target compound.

Self-Validating Experimental Protocol

The following protocol describes a standard laboratory-scale synthesis. The trustworthiness of this protocol lies in its self-validating checkpoints: reaction completion is monitored by a simple analytical technique (TLC), and product purity is confirmed by standard characterization methods.

Materials:

-

Piperidin-4-one hydrochloride

-

4-Cyanobenzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq).

-

Suspension: Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).

-

Base Addition: Cool the suspension in an ice bath (0°C). Add triethylamine (2.2 eq) dropwise. The rationale for using the hydrochloride salt of piperidin-4-one is its superior stability and ease of handling; the two equivalents of base are required to first neutralize the HCl salt and then to act as an acid scavenger for the HCl generated during the acylation.

-

Acylation: In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold piperidin-4-one suspension over 15-20 minutes. The slight excess of the acyl chloride ensures complete consumption of the more valuable piperidinone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidinone spot is no longer visible.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid), water, and finally brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The benzonitrile protons would appear as two doublets in the aromatic region (~7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The piperidine protons would appear as multiplets in the aliphatic region. Due to the amide bond, restricted rotation can sometimes lead to broadening of the signals for the protons alpha to the nitrogen.

-

¹³C-NMR: The carbon NMR would show a signal for the nitrile carbon (~118 ppm), the amide carbonyl carbon (~168 ppm), and the ketone carbonyl carbon (~208 ppm). Signals for the four distinct carbons of the aromatic ring and the three distinct carbons of the piperidine ring would also be present.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺ at m/z 229.10.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

~2230 cm⁻¹: A sharp, strong peak for the nitrile (C≡N) stretch.

-

~1720 cm⁻¹: A strong peak for the ketone (C=O) stretch.

-

~1645 cm⁻¹: A strong peak for the amide (C=O) stretch.

Application in the Synthesis of Niraparib

The primary utility of this compound is its role as a precursor to a key fragment of Niraparib. The ketone functional group serves as a handle for further chemical modification, typically a reductive amination or other C-N bond-forming reaction, to install the indazole moiety required for the final drug structure.

The logical flow from the intermediate to the final drug class can be visualized as follows:

Caption: Role as an intermediate in PARP inhibitor synthesis.

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Toxicology: The toxicological properties have not been thoroughly investigated. Benzonitrile-containing compounds should be handled with care, as some can be toxic.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8°C) away from incompatible materials such as strong oxidizing agents.[6][7]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in the development of life-saving targeted cancer therapies. Its well-defined structure, predictable reactivity, and direct lineage to the PARP inhibitor Niraparib make it a building block of high strategic value. This guide provides the foundational knowledge required for its synthesis, characterization, and application, empowering researchers to leverage its full potential in their drug discovery programs.

References

To ensure the integrity and verifiability of this guide, all sources are consolidated here. Please note that direct, citable experimental data for some physical and spectral properties of this specific intermediate are not widely available in peer-reviewed literature and are often held as proprietary information within commercial or patent literature.

Sources

- 1. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]

- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 4. medkoo.com [medkoo.com]

- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a cornerstone of efficient drug discovery. This guide provides an in-depth technical overview of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, a versatile chemical intermediate. The molecule's unique architecture, combining a reactive benzonitrile moiety with a 4-oxopiperidine scaffold, makes it a valuable precursor for creating diverse compound libraries. The 4-oxopiperidine ring, in particular, is a privileged structure in medicinal chemistry, known for its role in potent and selective bioactive agents, including dopamine receptor antagonists[1]. This document details the compound's core chemical identity, provides a robust and reasoned protocol for its synthesis, outlines methods for its characterization, and explores its applications in pharmaceutical research and development, aiming to equip researchers with the practical knowledge to leverage this compound in their work.

Core Chemical Identity

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and fundamental properties. This compound is a precisely defined organic compound with the following key identifiers.

IUPAC Name: this compound[]

Synonyms: 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile[3]

Chemical Structure:

The molecule consists of a benzonitrile group acylated to the nitrogen atom of a 4-piperidone ring. The amide linkage provides conformational rigidity, while the ketone and nitrile functional groups offer multiple points for further chemical modification.

Caption: Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 268730-72-9 | [][3] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [][3] |

| Molecular Weight | 228.25 g/mol | [][3] |

| PubChem CID | 18365057 | [3] |

| MDL Number | MFCD04115031 | [3] |

| Storage Conditions | Store at 0-8°C | [3] |

Strategic Synthesis and Mechanistic Rationale

The construction of this compound is most logically achieved via a nucleophilic acyl substitution, a fundamental and reliable transformation in organic synthesis. This involves the formation of a stable amide bond.

Retrosynthetic Analysis

A retrosynthetic approach, which involves mentally deconstructing the target molecule, clearly identifies the most practical starting materials. The most labile bond for disconnection is the C-N amide bond, leading to two commercially available precursors: 4-piperidone and 4-cyanobenzoyl chloride.

Caption: Retrosynthetic disconnection of the target molecule.

This pathway is advantageous due to the high reactivity of the acyl chloride, which ensures efficient acylation of the secondary amine of the piperidone ring. 4-Cyanobenzoyl chloride itself can be synthesized from 4-cyanobenzoic acid using thionyl chloride, a standard laboratory procedure[4].

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the target compound. The causality behind each step is explained to provide field-proven insight.

Materials and Reagents:

-

4-Piperidone hydrochloride (CAS: 40064-34-4)

-

4-Cyanobenzoyl chloride (CAS: 6068-72-0)

-

Triethylamine (TEA) (CAS: 121-44-8)

-

Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Ethyl acetate and Hexanes for chromatography

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-piperidone hydrochloride (1.0 eq). Add anhydrous dichloromethane (DCM) to create a slurry.

-

Rationale: Using the hydrochloride salt enhances the shelf-life and stability of the 4-piperidone. An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Base Addition: Cool the flask to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. Stir the mixture for 20 minutes.

-

Rationale: TEA serves two purposes: it deprotonates the piperidone hydrochloride to liberate the free, nucleophilic secondary amine, and it acts as a scavenger for the HCl byproduct generated during the acylation. Cooling mitigates the exotherm from both the acid-base neutralization and the subsequent acylation.

-

-

Acylation: Dissolve 4-cyanobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Rationale: A slight excess of the acylating agent ensures complete consumption of the valuable piperidone starting material. Dropwise addition maintains temperature control and prevents unwanted side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-piperidone spot is consumed.

-

Rationale: Most amide formations are complete within a few hours at room temperature. TLC is a crucial and simple method for real-time monitoring to avoid unnecessary heating or extended reaction times.

-

-

Workup and Extraction: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Rationale: The NaHCO₃ wash neutralizes any remaining HCl or unreacted 4-cyanobenzoyl chloride. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: The brine wash removes bulk water and water-soluble impurities. MgSO₄ is a neutral drying agent effective for chlorinated solvents.

-

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Rationale: Chromatography is essential to remove the triethylamine hydrochloride salt and any minor byproducts, yielding the final product of high purity required for subsequent applications.

-

Characterization and Quality Control

Structural confirmation of the synthesized this compound is critical. A combination of standard spectroscopic techniques provides a self-validating system to ensure the correct structure and purity. While experimental data must be generated for each batch, the expected spectral features are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Region: Two distinct doublets between δ 7.5-8.0 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Aliphatic Region: Two sets of signals (likely broad triplets or multiplets) between δ 2.5-4.0 ppm, corresponding to the two sets of inequivalent methylene protons (-CH₂-) of the piperidone ring. The protons adjacent to the nitrogen will be further downfield than those adjacent to the ketone.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Carbonyls: A signal for the ketone carbon around δ 205-210 ppm and a signal for the amide carbonyl carbon around δ 165-170 ppm.

-

Nitrile: A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.

-

Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.

-

Aliphatic Carbons: Signals corresponding to the piperidone ring carbons around δ 40-50 ppm.

-

-

IR (Infrared) Spectroscopy:

-

Strong absorption band around 2230 cm⁻¹ for the nitrile (C≡N) stretch.

-

Strong absorption band around 1720 cm⁻¹ for the ketone (C=O) stretch.

-

Strong absorption band around 1645 cm⁻¹ for the tertiary amide (C=O) stretch.

-

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 229.25.

Applications in Medicinal Chemistry and Drug Development

This compound is not merely a chemical curiosity but a strategically designed building block for pharmaceutical development.[3] Its value stems from the combination of its constituent parts.

-

Versatile Intermediate: The compound serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders[3]. The ketone can be subjected to various transformations, such as reduction to an alcohol, reductive amination to introduce new amines, or Wittig reactions to form alkenes. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering numerous pathways for diversification.

-

The 4-Oxopiperidine Scaffold: This scaffold is a well-established motif in drug design. It provides a rigid, three-dimensional framework that can orient substituents in precise vectors to interact with biological targets. Notably, the 4-oxopiperidine scaffold has been instrumental in the discovery of potent and selective Dopamine 4 (D4) receptor antagonists, which are investigated for their potential in treating conditions like Parkinson's disease[1]. The presence of the ketone eliminates a chiral center that would be present in a 3-hydroxy- or 3-aminopiperidine, simplifying synthesis and characterization[1].

-

The Benzonitrile Group: The cyano group is a common feature in modern pharmaceuticals. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Its metabolic stability and ability to modulate the electronic properties of the aromatic ring make it a desirable feature in lead optimization campaigns.

Conclusion

This compound is a high-value building block for researchers, scientists, and drug development professionals. Its straightforward and logical synthesis from readily available starting materials, combined with its multiple functional groups amenable to further chemistry, makes it an efficient tool for generating novel molecular entities. The inherent value of the 4-oxopiperidine scaffold, validated in successful drug discovery programs, further cements its importance. This guide provides the foundational knowledge and practical protocols necessary to confidently synthesize, characterize, and strategically deploy this compound in the pursuit of new therapeutic agents.

References

-

Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

4-(4-Oxopiperidine-1-carbonyl)benzonitrile theoretical properties and computational analysis

An In-Depth Technical Guide on the Theoretical Properties and Computational Analysis of: 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Abstract

This technical guide provides a comprehensive computational framework for evaluating the theoretical properties of this compound, a molecule of significant interest in medicinal chemistry. By leveraging a suite of in silico techniques, from Density Functional Theory (DFT) for electronic structure elucidation to molecular docking and ADMET profiling for pharmacokinetic assessment, this document serves as a blueprint for the virtual screening and characterization of novel drug candidates. We will explore the causality behind methodological choices, ensuring a robust and reproducible workflow. The insights derived from this analysis are intended to guide rational drug design and accelerate the transition from a promising molecular scaffold to a viable therapeutic lead.

Introduction: The Rationale for a Computational Deep Dive

This compound is a compound that strategically combines three key pharmacophoric features: a benzonitrile ring, a central amide linker, and a 4-piperidone moiety. The piperidine heterocycle is a cornerstone in drug design, present in numerous approved pharmaceuticals and valued for its ability to modulate physicochemical properties and engage with biological targets.[1][2][3][4] The benzonitrile group, a known bioisostere for other functional groups, often participates in critical interactions with protein targets and is a feature of various kinase inhibitors and anticancer agents.[5]

This compound serves as a key intermediate in the synthesis of diverse bioactive molecules, with potential applications in treating neurological disorders.[6] Its structural advantages and stability make it a versatile building block in medicinal chemistry.[6] Before embarking on resource-intensive laboratory synthesis and biological testing, a thorough computational analysis is an indispensable first step. It allows for the prediction of molecular behavior, druglikeness, and potential liabilities, thereby de-risking the development pipeline and focusing resources on candidates with the highest probability of success.[7][8]

This guide will detail the necessary computational protocols to build a comprehensive profile of this compound, establishing a foundation for its potential as a drug scaffold.

Part 1: Foundational Analysis - Molecular Geometry and Electronic Structure

The journey into understanding a molecule's potential begins with its most stable three-dimensional conformation and the distribution of its electrons. These fundamental properties dictate its reactivity, stability, and how it will be "seen" by a biological target. Density Functional Theory (DFT) is the gold standard for this analysis, offering a remarkable balance of computational efficiency and accuracy for organic molecules.[9][10]

Protocol 1: High-Accuracy Geometry Optimization

The objective is to find the lowest energy conformation of the molecule, which represents its most probable state.

-

Structure Preparation: A 2D structure of this compound (Molecular Formula: C₁₃H₁₂N₂O₂) is drawn and converted to a 3D format using software like Avogadro or ChemDraw.

-

Computational Software: A robust quantum chemistry package such as Gaussian, ORCA, or Spartan is employed.

-

Method Selection:

-

Functional: The B3LYP hybrid functional is selected. This is a workhorse in computational chemistry, renowned for its excellent performance in predicting the geometries of organic compounds.[11]

-

Basis Set: The 6-311++G(d,p) basis set is chosen. The "6-311G" part provides a flexible description of the core and valence electrons. The "++" indicates the addition of diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and potential non-covalent interactions. The "(d,p)" adds polarization functions, allowing for non-spherical electron distributions, which is essential for describing bonding in a molecule with multiple heteroatoms and pi systems.

-

-

Execution: The geometry optimization calculation is run until the forces on each atom are negligible, indicating a minimum on the potential energy surface has been reached.

-

Validation: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

From the optimized DFT calculation, we can extract critical electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are paramount. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy difference between them, the HOMO-LUMO gap, is a reliable indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Predicted Electronic and Physicochemical Properties

| Property | Predicted Value | Significance in Drug Design |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂ | Foundational identity[6] |

| Molecular Weight | 228.25 g/mol | Compliance with Lipinski's Rule of Five[6] |

| HOMO Energy | (Exemplary) -7.2 eV | Electron-donating potential |

| LUMO Energy | (Exemplary) -1.5 eV | Electron-accepting potential |

| HOMO-LUMO Gap | (Exemplary) 5.7 eV | Indicates high kinetic stability |

| Dipole Moment | (Exemplary) 4.5 D | Influences solubility and membrane permeability |

Note: Exemplary values are typical for such a molecule and would be derived from the DFT calculation output.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual guide to the charge distribution around the molecule. This is invaluable for predicting sites for hydrogen bonding and other non-covalent interactions that are the bedrock of drug-receptor binding.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack or acting as hydrogen bond acceptors. For our molecule, these are expected around the carbonyl oxygen of the piperidone and the nitrogen of the nitrile group.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack or acting as hydrogen bond donors. These are typically found around the hydrogen atoms of the benzene ring.

Part 2: In Silico Druglikeness and Pharmacokinetic Profiling

A potent molecule is therapeutically useless if it cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter in early-stage drug discovery.[7][12][13]

Protocol 2: ADMET and Lipinski's Rule of Five Analysis

This protocol assesses the molecule's potential to be an orally active drug.

-

Input: The SMILES string or a 3D structure file of the optimized molecule.

-

Web Server/Software: Utilize a validated tool like the SwissADME web server, which provides a comprehensive analysis based on multiple predictive models.

-

Analysis - Lipinski's Rule of Five: This rule of thumb predicts poor absorption or permeation when a molecule violates two or more of the following criteria.[14][15][16][17]

-

Molecular Weight ≤ 500 Daltons

-

Calculated LogP (lipophilicity) ≤ 5

-

Hydrogen Bond Donors ≤ 5

-

Hydrogen Bond Acceptors ≤ 10

-

-

Analysis - Pharmacokinetic Properties: The software will predict key ADMET parameters.

-

Absorption: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

-

Metabolism: Likelihood of being a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition can lead to dangerous drug-drug interactions.

-

Druglikeness: Evaluation against other filters (e.g., Ghose, Veber) and identification of any Pan-Assay Interference Compounds (PAINS) alerts.

-

Table 2: Predicted Druglikeness and ADMET Profile

| Parameter | Value / Prediction | Implication |

|---|---|---|

| Lipinski's Rule of Five | 0 Violations | Excellent potential for oral bioavailability [14][17] |

| Molecular Weight | 228.25 | Yes |

| LogP | (Predicted) 1.90 | Yes |

| H-Bond Donors | 0 | Yes |

| H-Bond Acceptors | 3 (O=C, O, N≡C) | Yes |

| Pharmacokinetics | ||

| GI Absorption | High | Favorable for oral administration |

| BBB Permeant | Yes | Potential to act on Central Nervous System (CNS) targets |

| CYP Inhibitor | (Predicted) No | Low risk of metabolic drug-drug interactions |

| Druglikeness |

| Bioavailability Score | 0.55 | Good probability of having favorable pharmacokinetics |

Note: Predicted values are generated based on established algorithms in tools like SwissADME.

Part 3: Target Interaction - Molecular Docking Simulation

Molecular docking predicts the preferred orientation of our molecule when bound to a protein target. This provides hypotheses about its mechanism of action and a structural basis for future optimization. Given that benzonitrile derivatives are often kinase inhibitors, a representative kinase would be a logical starting point for target selection.[5]

Protocol 3: Molecular Docking Workflow

-

Target Selection & Preparation:

-

Select a relevant protein target (e.g., Vascular Endothelial Growth Factor Receptor 2, VEGFR-2, a common cancer target).

-

Download the crystal structure from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add polar hydrogens, and assign atomic charges.

-

-

Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of this compound.

-

Grid Generation: Define the active site for docking. This is typically a cube centered on the co-crystallized ligand or a known binding pocket.

-

Docking Execution: Use software like AutoDock Vina to perform the docking. The program will systematically explore conformational space for the ligand within the defined active site, scoring each pose based on a function that estimates binding affinity.

-

Results Analysis:

-

Examine the top-scoring poses. The binding energy (in kcal/mol) provides an estimate of binding affinity.

-

Visualize the ligand-protein complex to identify key interactions: hydrogen bonds, hydrophobic contacts, and pi-stacking. These interactions provide a rational basis for the molecule's predicted activity.

-

Visualizing the Computational Workflows

To ensure clarity and reproducibility, the logical flow of these computational experiments can be visualized.

Diagram 1: DFT and Electronic Properties Workflow

Caption: Workflow for determining optimized geometry and electronic properties.

Diagram 2: Druglikeness and Docking Workflow

Caption: Integrated workflow for ADMET prediction and molecular docking.

Conclusion and Forward Outlook

The computational analysis outlined in this guide provides a multifaceted theoretical profile of this compound. The molecule demonstrates excellent foundational properties for a drug candidate: it is synthetically tractable, possesses a stable electronic structure, and, based on predictive models, exhibits a highly favorable druglikeness and ADMET profile with zero Lipinski violations.

These in silico findings strongly support the hypothesis that this molecular scaffold is a promising starting point for drug discovery campaigns, particularly in areas like oncology and neurology where its constituent fragments have shown utility. The subsequent steps, guided by these computational insights, would involve laboratory synthesis followed by in vitro validation of its predicted properties and biological activity. The molecular docking results, in particular, can inform the design of a focused library of analogs to probe structure-activity relationships and optimize potency and selectivity against specific biological targets.

References

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health (NIH). [Link]

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. [Link]

-

Research progress on piperidine-containing compounds as agrochemicals. SpringerLink. [Link]

-

Lipinski's rule of five - Wikipedia. [Link]

-

What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange. [Link]

-

Spectra and structure of benzonitriles and some of its simple derivatives - ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

-

ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. [Link]

-

Piperidine nucleus in the field of drug discovery - ResearchGate. [Link]

-

BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Royal Society of Chemistry. [Link]

-

Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]

-

Molecular docking studies and bioactivity of various benzilic acids and its analogs - ResearchGate. [Link]

-

DFT Study of the Structure and Property of Small Organic Hole-Transporting Molecules - ResearchGate. [Link]

-

Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution | ACS Omega. [Link]

-

Mastering Lipinski Rules for Effective Drug Development - bioaccess. [Link]

-

Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PubMed Central. [Link]

-

ADMET Prediction - Rowan Scientific. [Link]

-

Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falcipa. ScienceDirect. [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. [Link]

-

Predict ADMET Properties with Proprietary Data - Digital Chemistry. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fiveable.me [fiveable.me]

- 8. bitesizebio.com [bitesizebio.com]

- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ADMET Prediction | Rowan [rowansci.com]

- 13. digitalchemistry.ai [digitalchemistry.ai]

- 14. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 15. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

The Emergence of a Key Building Block: A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Abstract

This in-depth technical guide provides a comprehensive overview of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, a pivotal intermediate in contemporary pharmaceutical synthesis. While not a therapeutic agent in itself, the history and development of this compound are intrinsically linked to the rise of a new class of targeted cancer therapies. This document will delve into the discovery context, synthetic pathways, chemical properties, and the critical role of this molecule in the production of the PARP inhibitor, Niraparib. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and application of this important chemical entity.

Introduction: A Molecule Defined by its Purpose

The story of this compound is not one of a serendipitous discovery in isolation, but rather a tale of rational drug design. Its existence and significance are tied to the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have revolutionized the treatment of certain cancers, particularly those with BRCA1 and BRCA2 mutations. The core structure of this compound provides a key scaffold for building the more complex architecture of Niraparib, a potent PARP inhibitor.

The piperidine ring is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to a drug molecule. The benzonitrile group, on the other hand, serves as a versatile chemical handle for further functionalization. The combination of these two moieties in this compound creates a stable and reactive intermediate, ideal for use in multi-step pharmaceutical manufacturing.

Historical Context: The Rise of PARP Inhibitors and the Need for Novel Intermediates

The journey to understanding the importance of this compound begins with the broader history of PARP inhibitors. The concept of "synthetic lethality" has been a guiding principle in this field of oncology. This approach targets a specific vulnerability in cancer cells that is not present in healthy cells. In the case of BRCA-mutated cancers, the cells have a deficient DNA repair mechanism. PARP inhibitors exploit this by blocking a different DNA repair pathway, leading to a lethal accumulation of DNA damage specifically in the cancer cells.

The development of Niraparib, an orally active PARP inhibitor, created the demand for a reliable and scalable synthesis of its core components. The first comprehensive disclosure of the synthesis of Niraparib and its intermediates, including the conceptual framework for this compound, can be traced back to patents filed in the mid-to-late 2000s, such as WO 2008/084261, and the seminal publication in the Journal of Medicinal Chemistry in 2009 by Jones et al.[1]. These documents laid the groundwork for the manufacturing processes that would eventually bring this life-saving drug to patients.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 268730-72-9 | [2][3][4] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [2] |

| Molecular Weight | 228.25 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. |

Synthesis and Mechanistic Insights

The synthesis of this compound is a straightforward yet elegant example of amide bond formation. The most common laboratory and industrial-scale synthesis involves the reaction of 4-cyanobenzoyl chloride with 4-piperidone hydrochloride.

General Synthetic Pathway

The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is liberated during the reaction. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction. Dichloromethane is a commonly used solvent for this transformation.

The logical flow of this synthesis can be visualized as follows:

Caption: General synthesis of this compound.

Step-by-Step Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

-

Reaction Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (10 vol) is added triethylamine (2.2 eq) at room temperature.

-

Addition of Acylating Agent: A solution of 4-cyanobenzoyl chloride (1.05 eq) in dichloromethane (5 vol) is added dropwise to the reaction mixture, maintaining the temperature below 30 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is washed sequentially with water, 1 M hydrochloric acid, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white solid.

Causality in Experimental Choices

-

Choice of Base: Triethylamine is a common choice due to its ability to effectively scavenge the HCl produced and its ease of removal during workup.

-

Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it dissolves both reactants and is relatively unreactive.

-

Temperature Control: The dropwise addition of the acyl chloride and temperature control are crucial to prevent side reactions and ensure a high yield of the desired product.

The Role of this compound in the Synthesis of Niraparib

This compound serves as a key building block in the multi-step synthesis of Niraparib. The subsequent steps in the synthesis of Niraparib typically involve the modification of the ketone functional group on the piperidine ring and the elaboration of the benzonitrile moiety.

The overall transformation from this intermediate to the final drug product highlights the strategic importance of its design. The ketone allows for the introduction of the desired stereochemistry at a later stage, a critical aspect of many modern pharmaceuticals.

The following diagram illustrates the position of this compound within the broader synthetic pathway to Niraparib.

Caption: Role of the intermediate in Niraparib synthesis.

Conclusion and Future Perspectives

This compound is a testament to the enabling power of chemical synthesis in modern drug discovery. While it may not be a household name, its role as a key intermediate in the production of Niraparib underscores its importance in the fight against cancer. The synthetic routes to this compound are well-established and scalable, ensuring a reliable supply chain for this life-saving medication.

As the field of targeted therapy continues to evolve, the demand for novel and efficiently synthesized chemical building blocks will only increase. The principles of rational design and robust synthetic methodology embodied in the history and preparation of this compound will undoubtedly continue to guide the development of the next generation of therapeutics.

References

-

Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

-

Tetrahedron. (n.d.). 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile. Retrieved January 17, 2026, from [Link]

Sources

- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]

- 3. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

Unlocking New Research Frontiers: A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the efficiency with which it can be elaborated into diverse, high-value downstream products. 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, a molecule possessing a unique combination of a reactive ketone, a stable benzonitrile moiety, and a robust piperidine core, represents a quintessential example of such a strategic building block.[1] Its structure is a nexus of chemical functionalities, offering multiple avenues for synthetic diversification.